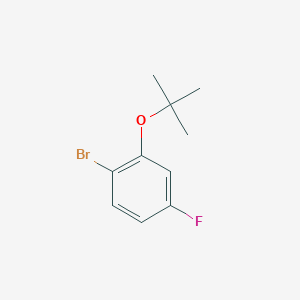

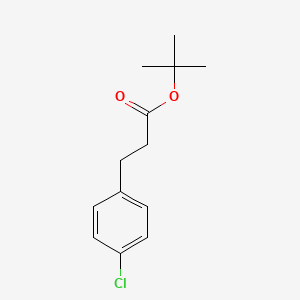

![molecular formula C16H22N2O4S B6319199 t-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate CAS No. 852554-13-3](/img/structure/B6319199.png)

t-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

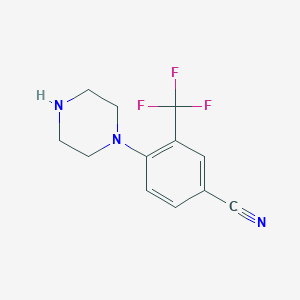

T-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate is a chemical compound with the CAS Number: 852554-13-3 . It has a molecular weight of 338.43 and its IUPAC name is tert-butyl 6-tosyl-3,6-diazabicyclo [3.1.0]hexane-3-carboxylate . The compound is typically stored in a dark place under inert atmosphere at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H22N2O4S/c1-11-5-7-12(8-6-11)23(20,21)18-13-9-17(10-14(13)18)15(19)22-16(2,3)4/h5-8,13-14H,9-10H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications

Synthesis and Optical Activation

The synthesis and optical activation of 1,6-diazabicyclo[3.1.0]hexane-5-carboxylic acid derivatives have been studied for their potential in asymmetric nitrogen applications. The total separation of enantiomers and the creation of diastereoisomeric salts and amides highlight the versatility of these compounds in stereochemical manipulations (Shustov et al., 1986).

Chemo- and Diastereo-selective Synthesis

The chemo- and diastereo-selective synthesis of diazabicyclo heptan-ones, pyrrolidines, and perhydroazirino[2,3-c]pyrroles demonstrate the compounds' utility in creating heterocyclic systems with diverse pharmacological profiles. These syntheses underscore the compounds' relevance in organic synthon production and pharmacology (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of 3-methyl-1-((S)-1'-tosylprolyl)1,2-diazacyclohex-2-ene was established through X-ray structural analysis, revealing the conformational preferences of these compounds and shedding light on the stereochemistry of their formation. This analysis is critical for understanding the three-dimensional arrangements that dictate the compounds' reactivity and interactions (Konovalikhin et al., 1995).

Implications in Pharmacology

Research into the selective inhibition of Type II IMP dehydrogenase by diazabicyclo[3.1.0]hexane-2,4-diones highlights the potential therapeutic applications of these compounds. Their ability to inhibit DNA synthesis through IMPDH inhibition offers a pathway to developing isozyme-selective chemotherapeutic agents, demonstrating the compounds' significance in medical research (Barnes et al., 2001).

Novel Liquid Crystalline Compounds

The development of liquid crystalline compounds containing bicyclo[3.1.0]hexane core units illustrates the potential of these structures in materials science. The study of their liquid crystalline properties, such as transition temperatures and mesogenic potential, contributes to the advancement of materials with specific optical and electronic characteristics (Kozhushkov et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name |

tert-butyl 6-(4-methylphenyl)sulfonyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-11-5-7-12(8-6-11)23(20,21)18-13-9-17(10-14(13)18)15(19)22-16(2,3)4/h5-8,13-14H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCKSELTFQRCSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3C2CN(C3)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

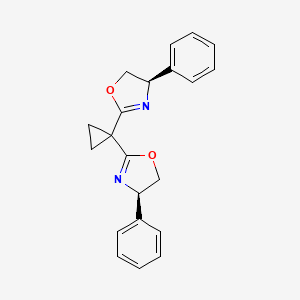

![(11bR)-2,6-Bis([1,1'-biPh]-4-yl)-octahydro-4-HO-4-oxide-diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319136.png)

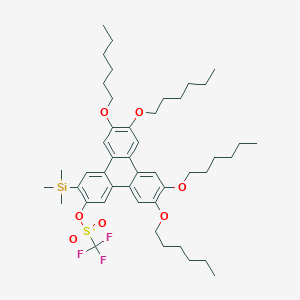

![5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98%](/img/structure/B6319148.png)

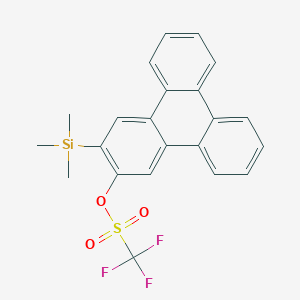

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea, 98%, (99% ee)](/img/structure/B6319169.png)

![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)